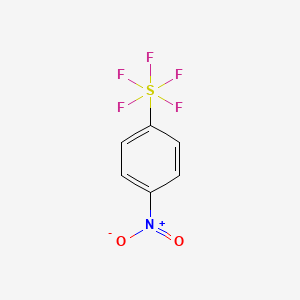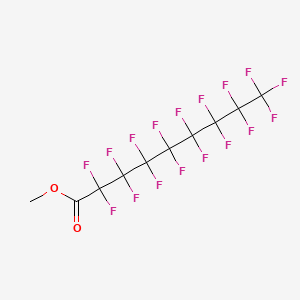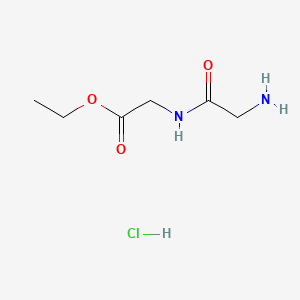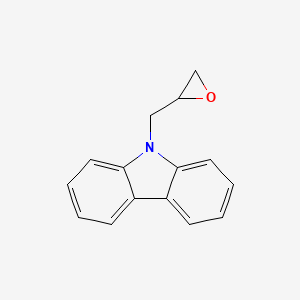
4-Nitrophenylsulfur Pentafluoride
Vue d'ensemble
Description
4-Nitrophenylsulfur compounds have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a nitro group attached to a phenyl ring which is further connected to sulfur-containing groups. The research on these compounds spans from their use in forming self-assembled monolayers (SAMs) on gold surfaces , to their structural and spectroscopic analysis in different states and complexes , and their reactivity in chemical synthesis .
Synthesis Analysis
The synthesis of 4-nitrophenylsulfur compounds involves various precursors and conditions. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for the formation of aromatic SAMs on gold surfaces, which involves the reductive dissociation of the S-Cl bond . In another study, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, was reported, highlighting its high thermal stability and resistance to hydrolysis . Additionally, new derivatives of 4-nitrophenylsulfur compounds have been prepared through fluorination and perfluoroalkylation reactions, demonstrating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 4-nitrophenylsulfur compounds has been elucidated using X-ray diffraction methods. For example, the crystal and molecular structure of 4-aminoacetyl-N-p-nitrophenylsulfanilamide, a sulfonamide derivative, was determined, revealing stabilizing N-H⋯O hydrogen bonds within its packing . Similarly, the structure of N-(4-nitrophenyl)-N-phenylsulfonamide was solved, showing a distorted tetrahedral configuration around the sulfur atom . These structural analyses provide insights into the molecular conformations and potential reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of 4-nitrophenylsulfur compounds in chemical reactions has been explored in several studies. Electrophilic addition reactions involving 4′-nitrobenzenesulphenanilide with alkynes have been reported, yielding acetoxysulphenylation products with trans-stereospecificity and regioselective Markovnikov orientation . Furthermore, the fluorination capabilities of phenylsulfur trifluorides have been investigated, with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showing diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenylsulfur compounds are closely related to their molecular structure and substituents. For instance, the presence of electron-withdrawing substituents such as the nitro group can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes . The thermal stability and resistance to hydrolysis of certain derivatives, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, are notable properties that enhance their utility in chemical synthesis .
Applications De Recherche Scientifique
Biochemical Applications : A study by Ellman (1959) introduced a water-soluble aromatic disulfide, useful for the determination of sulfhydryl groups, which has applications in analyzing biological materials, including blood. This research provides insights into the potential biochemical applications of compounds related to 4-Nitrophenylsulfur Pentafluoride (Ellman, 1959).
Organic Chemistry and Material Science : Umemoto et al. (2012) discussed the use of arylsulfur pentafluorides, including compounds like 4-Nitrophenylsulfur Pentafluoride, in medicine, agrochemicals, and material science. The highly stable SF5 group in these compounds is noted for its high electronegativity and lipophilicity, indicating their potential in creating new materials and chemicals (Umemoto et al., 2012).
Chemical Synthesis and Modifications : Research by Sipyagin et al. (2004) on derivatives of 4-Nitrophenylsulfur Pentafluoride demonstrates its utility in chemical synthesis. They explored the creation of new derivatives through nucleophilic substitution reactions, which could lead to new applications in chemical engineering and synthesis (Sipyagin et al., 2004).
Spectroscopy and Molecular Analysis : A study by Orellana et al. (2018) examined vinylsulfur pentafluoride, a molecule related to 4-Nitrophenylsulfur Pentafluoride, using high-resolution Fourier transform microwave spectroscopy. This research indicates the potential of 4-Nitrophenylsulfur Pentafluoride in advanced spectroscopic studies and molecular analysis (Orellana et al., 2018).
Environmental Chemistry : Li et al. (2017) explored the catalytic oxidation process involving persulfate activated by CuFe2O4 magnetic nano-particles for the degradation of p-nitrophenol in water. This research suggests potential environmental applications of similar nitrophenyl compounds in water treatment and pollution control (Li et al., 2017).
Electrochemical Studies : Research by Silvester et al. (2006) on the electrochemical reduction of 4-nitrophenol highlights the relevance of 4-Nitrophenylsulfur Pentafluoride in studying electrochemical processes and reactions, which can have implications in electrochemistry and energy storage (Silvester et al., 2006).
Safety And Hazards
4-Nitrophenylsulfur Pentafluoride is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
pentafluoro-(4-nitrophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCKMHGYZKMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379676 | |
| Record name | 4-Nitrophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylsulfur Pentafluoride | |
CAS RN |
2613-27-6 | |
| Record name | (OC-6-21)-Pentafluoro(4-nitrophenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-4-(pentafluorosulphanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)




